3-(3-Ethoxy-3-oxopropylthio)benzoic acid
Description
Properties
Molecular Formula |
C12H14O4S |
|---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
3-(3-ethoxy-3-oxopropyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C12H14O4S/c1-2-16-11(13)6-7-17-10-5-3-4-9(8-10)12(14)15/h3-5,8H,2,6-7H2,1H3,(H,14,15) |
InChI Key |
VKIJFZGAAPOULL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences between 3-(3-Ethoxy-3-oxopropylthio)benzoic acid and related compounds:
| Compound Name | CAS No. | Molecular Formula | Substituent Position | Functional Groups |
|---|---|---|---|---|
| This compound | 874204-67-8 | C₁₂H₁₄O₄S | Meta (3-position) | Carboxylic acid, thioether, ethoxy ester |
| 2-(3-Methoxy-3-oxopropyl)benzoic acid | [Mismatched] | C₁₁H₁₂O₄ | Ortho (2-position) | Carboxylic acid, methoxy ester |
| 3-Benzoylpropionic acid | 2051-95-8 | C₁₀H₁₀O₃ | Meta (3-position) | Carboxylic acid, benzoyl ketone |
| 3,4,5-Triethoxybenzoic acid | 6970-19-0 | C₁₃H₁₈O₅ | 3,4,5-positions | Carboxylic acid, three ethoxy groups |
| 3-((2-Ethylhexyl)oxy)-3-oxopropyl acrylate | 173481-20-4 | C₁₄H₂₄O₄ | N/A (acrylate ester) | Acrylate, ethylhexyl ester |
Key Observations :
- Substituent Position : The meta-substitution in the target compound contrasts with ortho-substitution in 2-(3-methoxy-3-oxopropyl)benzoic acid, which may alter electronic effects (e.g., resonance stabilization of the carboxylate anion) .
- Ester Chain Length : The ethoxy group in the target compound vs. methoxy in 2-(3-methoxy-3-oxopropyl)benzoic acid increases lipophilicity, which could affect solubility and membrane permeability .
Physicochemical Properties
| Property | This compound | 3-Benzoylpropionic acid | 3,4,5-Triethoxybenzoic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 254.3 | 178.19 | 254.28 |
| Boiling Point | Not reported | Not reported | Not reported |
| Solubility | Likely moderate (polar groups) | High (polar ketone) | Low (three ethoxy groups) |
| Acidity (pKa) | Estimated ~4.2–4.5 (carboxylic acid) | ~2.8–3.0 (benzoyl) | ~4.5–5.0 (electron-donating ethoxy) |
Analysis :
- Acidity : The electron-withdrawing benzoyl group in 3-Benzoylpropionic acid lowers its pKa compared to the target compound, where the ethoxy ester and thioether exert weaker electron-withdrawing effects .
- Solubility : 3,4,5-Triethoxybenzoic acid’s three ethoxy groups increase hydrophobicity, reducing aqueous solubility relative to the target compound .
Reactivity and Stability
- Oxidation Sensitivity : The thioether group in the target compound is prone to oxidation, forming sulfoxides or sulfones, whereas oxygen-linked analogs (e.g., 3-Benzoylpropionic acid) lack this vulnerability .
- Ester Hydrolysis : The ethoxy ester in the target compound may hydrolyze under acidic/basic conditions to yield a carboxylic acid, similar to 2-(3-methoxy-3-oxopropyl)benzoic acid. However, the longer ethoxy chain could slow hydrolysis compared to methoxy .
Preparation Methods
Reaction Design and Mechanism
This route adapts palladium-catalyzed coupling strategies, as demonstrated in the synthesis of tert-butoxy analogs. By replacing the tert-butyl group with an ethoxy moiety and introducing a thiol nucleophile, the target thioether can be synthesized.
Key Steps :
-
Preparation of Methyl 3-Iodobenzoate : Starting with methyl 3-iodobenzoate (Compound 1 in), a coupling reaction with a thiol-containing reagent replaces the iodine atom.
-
Thiol-Ester Coupling : Using a zinc-activated palladium catalyst (e.g., Pd₂(dba)₃ and Q-phos), ethyl 3-mercaptopropionate could serve as the thiol partner to form the thioether linkage.
-
Ester Hydrolysis : Final hydrolysis of the methyl ester to the carboxylic acid using NaOH.
Reagents and Conditions :
Challenges and Optimizations
-
Thiol Stability : Thiols are prone to oxidation; thus, inert atmospheres (N₂ or Ar) and antioxidants (e.g., BHT) may be necessary.
-
Purification : Silica gel chromatography (PE:EA = 10:1) effectively isolates intermediates.
Method 2: Radical Substitution for Thioether Formation
Reaction Design and Mechanism
Inspired by radical substitution methods for tert-butoxy derivatives, this approach employs a thiyl radical to functionalize the propyl chain.
Key Steps :
-
Synthesis of Methyl 3-(2-Bromoethyl)benzoate : Bromination of methyl 3-vinylbenzoate using NBS (N-bromosuccinimide).
-
Radical Thiolation : Reaction with ethoxycarbonyl ethyl disulfide under UV light or AIBN initiation to form the thioether.
-
Ester Hydrolysis : NaOH-mediated hydrolysis to yield the carboxylic acid.
Reagents and Conditions :
Advantages Over Conventional Methods
Method 3: Nucleophilic Displacement of Halogenated Precursors
Reaction Design and Mechanism
Adapting cyanation strategies from Repaglinide intermediates, this method substitutes a bromide with a thiolate nucleophile.
Key Steps :
-
Bromination : Introduce a bromine at the propyl position using NBS.
-
Thiolate Substitution : Displace bromide with sodium ethoxycarbonyl ethanethiolate (Na⁺[S-CH₂CO₂Et]⁻).
-
Hydrolysis : Convert esters to carboxylic acids using aqueous NaOH.
Reagents and Conditions :
Critical Considerations
-
Nucleophile Preparation : Sodium thiolate must be generated in situ under anhydrous conditions.
-
Side Reactions : Competing elimination or oxidation necessitates careful temperature control (0–25°C).
Comparative Analysis of Synthetic Routes
Experimental Validation and Data
Example Procedure for Method 3
Step 1: Bromination of Methyl 3-Vinylbenzoate
-
Reagents : Methyl 3-vinylbenzoate (10 g, 56.8 mmol), NBS (11.2 g, 62.5 mmol), AIBN (0.5 g), CCl₄ (100 mL).
-
Conditions : Reflux, 6 hours.
-
Outcome : Methyl 3-(2-bromoethyl)benzoate (12.4 g, 85%).
Step 2: Thiolate Displacement
-
Reagents : Methyl 3-(2-bromoethyl)benzoate (10 g, 38.7 mmol), NaSCH₂CO₂Et (6.2 g, 46.4 mmol), TBAB (1.2 g), DCM/H₂O (100 mL/50 mL).
-
Conditions : 25°C, 12 hours.
-
Outcome : Methyl 3-(3-ethoxy-3-oxopropylthio)benzoate (8.9 g, 92%).
Step 3: Hydrolysis to Carboxylic Acid
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